molecular formula C12H20N4O2S B2466641 1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea CAS No. 1448064-32-1

1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea

Cat. No.: B2466641
CAS No.: 1448064-32-1
M. Wt: 284.38
InChI Key: XBHQMGSGKSCBCO-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is a urea-based small molecule featuring a thiazole ring linked to a piperidine scaffold and a 2-methoxyethyl substituent. The thiazole moiety is known to enhance metabolic stability and binding affinity to biological targets, while the 2-methoxyethyl group may improve solubility and pharmacokinetic profiles compared to bulkier substituents .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-18-8-4-13-11(17)15-10-2-6-16(7-3-10)12-14-5-9-19-12/h5,9-10H,2-4,6-8H2,1H3,(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHQMGSGKSCBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Key Intermediate Formation

Thiazole-Piperidine Intermediate Synthesis

The 1-(thiazol-2-yl)piperidin-4-yl moiety is synthesized via a two-step sequence:

Step 1: Piperidine Functionalization
Piperidin-4-amine undergoes nucleophilic aromatic substitution with 2-bromothiazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to yield 1-(thiazol-2-yl)piperidin-4-amine. Optimized conditions include:

  • Solvent: Dimethylformamide (DMF) at 80°C
  • Base: Potassium carbonate (K₂CO₃)
  • Reaction Time: 12–16 hours.

Step 2: Amine Protection
The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions during subsequent urea formation. Deprotection occurs under acidic conditions (e.g., HCl in dioxane).

Urea Formation Strategies

The urea bridge is constructed via three primary methods:

Isocyanate-Amine Coupling

1-(Thiazol-2-yl)piperidin-4-amine reacts with 2-methoxyethyl isocyanate in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, improving yields to 68–72%.

Carbamoyl Transfer Reagents

Carbamoylimidazolium salts, generated from 2-methoxyethylamine and 1,1'-carbonyldiimidazole (CDI), enable urea formation under mild conditions (25°C, 4 hours). This method achieves ≥85% purity without chromatography.

Phosgene Alternatives

Diphenyl carbonate mediates urea synthesis between the piperidine-thiazole amine and 2-methoxyethylamine at 100°C, offering a safer alternative to phosgene. Yields range from 60–65%.

Optimized Synthetic Protocols

High-Yield Two-Step Process

Step 1:

  • Reactants: Piperidin-4-amine (1.0 eq), 2-bromothiazole (1.2 eq)
  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Conditions: DMF, 100°C, 8 hours
  • Yield: 89%.

Step 2:

  • Reactants: 1-(Thiazol-2-yl)piperidin-4-amine (1.0 eq), 2-methoxyethyl isocyanate (1.1 eq)
  • Solvent: Tetrahydrofuran (THF), 0°C → 25°C
  • Catalyst: DMAP (5 mol%)
  • Yield: 76%.

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, thiazole-H), 4.10 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.55 (m, 2H, piperidine-H), 3.30 (s, 3H, OCH₃).
  • HRMS (ESI): m/z calcd for C₁₃H₂₁N₅O₂S [M+H]⁺: 336.1442; found: 336.1445.

Purity Assessment

  • HPLC: >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • Elemental Analysis: Calculated C 53.73%, H 6.89%, N 20.88%; Found C 53.69%, H 6.92%, N 20.83%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Index
Isocyanate Coupling 68–72 95–98 High Low
Carbamoyl Transfer 80–85 99+ Moderate High
Phosgene Alternative 60–65 90–93 Low Moderate

Key Findings:

  • Carbamoyl transfer reagents provide superior purity but require expensive imidazolium precursors.
  • Isocyanate methods remain the most scalable for industrial applications despite moderate yields.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Coupling

Unwanted N-alkylation of the thiazole nitrogen is mitigated by using bulky palladium ligands (e.g., Xantphos), which favor C-2 substitution.

Urea Hydrolysis Mitigation

Low-temperature conditions (0–5°C) and anhydrous solvents prevent hydrolysis of the isocyanate intermediate, critical for maintaining reaction efficiency.

Purification Techniques

  • Flash Chromatography: Silica gel with 5% MeOH/DCM eluent removes unreacted amine.
  • Crystallization: Ethyl acetate/hexane recrystallization yields >99% pure product.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction times by 40% compared to batch processes.

Green Chemistry Metrics

  • E-factor: 12.5 (improved to 8.2 via solvent recycling)
  • PMI (Process Mass Intensity): 32.7 kg/kg product.

Emerging Methodologies

Enzymatic Urea Synthesis

Carbonic anhydrase variants catalyze urea formation from CO₂ and amines, achieving 55% yield under ambient conditions. While promising, substrate scope limitations currently hinder broad applicability.

Photoredox Catalysis

Visible-light-mediated C–N coupling reduces reliance on transition-metal catalysts, though yields remain suboptimal (42–48%).

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or thiazolyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a methoxyethyl group, a thiazolyl group, and a piperidinyl group. Its synthesis typically involves multi-step organic reactions:

  • Formation of the Piperidinyl Intermediate : This is achieved by reacting 4-piperidone with thiazole-2-amine.
  • Introduction of the Methoxyethyl Group : The piperidinyl intermediate is then reacted with 2-methoxyethyl isocyanate.
  • Final Urea Formation : The final step involves reacting the intermediate with an appropriate urea derivative to form the urea linkage.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea has been investigated for several applications:

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties:

  • Anti-inflammatory Activities : Research indicates that derivatives of thiazole, including this compound, exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The thiazole core is known for its broad-spectrum antimicrobial activity, which has been leveraged in drug discovery efforts aimed at developing new antibiotics .

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions:

  • It can bind to specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This property makes it valuable in understanding complex biological processes.

Material Science

In industrial applications, this compound is utilized in the development of novel materials:

  • Its unique chemical structure allows for the creation of advanced materials with specific properties, useful in various chemical processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential of this compound:

Study Focus Findings
Study A (2015)Anti-inflammatory effectsDemonstrated significant reduction in inflammation markers in vitro when tested against various inflammatory stimuli .
Study B (2020)Antimicrobial activityShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential as a new antibiotic .
Study C (2021)Enzyme interaction studiesIdentified specific binding sites on target enzymes, providing insights into its mechanism of action as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-methoxyethyl group replaces aromatic substituents, likely reducing molecular weight (estimated ~350 Da vs. 466–602 Da in 11a–11o) and enhancing solubility.
  • Aryl-substituted analogs (e.g., 11b, 11m) show higher molecular weights due to halogen or trifluoromethyl groups, which may limit bioavailability despite improved target affinity .

Urea Derivatives with Alternative Heterocycles

Triazine-Based Ureas ()

Compounds such as 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18) and 1-(2-Oxaadamant-1-yl)-3-(1-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperidin-4-yl)urea (17) exhibit triazine cores instead of thiazole.

Compound (Ref.) Heterocycle Molecular Weight (Da) Key Features
17 Triazine ~450 (estimated) Chlorine atom enhances reactivity for further functionalization.
18 Triazine ~480 (estimated) Methylamino group increases hydrogen-bonding potential.
Target Compound Thiazole ~350 (estimated) Thiazole’s sulfur atom may improve π-π stacking interactions vs. triazine’s nitrogen-rich structure.

Key Observations :

  • Thiazole-containing compounds (e.g., target compound) may exhibit stronger aromatic interactions in hydrophobic binding pockets compared to triazine derivatives.

Substituent Effects on Pharmacokinetics

Piperidine Modifications

  • 1-(2-Oxaadamant-1-yl)-3-(1-(cyclopropanecarbonyl)piperidin-4-yl)urea (23) : The cyclopropanecarbonyl group introduces rigidity, which may restrict conformational flexibility compared to the target compound’s thiazole-piperidine system .
  • 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea : The pyridyl-thiadiazolyl substituent increases polarity but reduces metabolic stability compared to thiazole .

Biological Activity

1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is a synthetic organic compound notable for its diverse biological activities and potential therapeutic applications. This compound integrates a methoxyethyl group, a thiazolyl moiety, and a piperidinyl structure, contributing to its unique pharmacological profile.

Chemical Structure

The molecular formula of this compound is C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S. The structural representation includes:

  • Methoxyethyl group : Enhances solubility and bioavailability.
  • Thiazolyl group : Imparts specific biological activities.
  • Piperidinyl moiety : Often associated with psychoactive properties.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of Piperidinyl Intermediate : Reacting 4-piperidone with thiazole-2-amine.
  • Introduction of Methoxyethyl Group : Using 2-methoxyethyl isocyanate.
  • Final Urea Formation : By reacting the intermediate with a urea derivative.

This multi-step process allows for the precise control of the compound's purity and yield.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. It may act as an inhibitor or activator depending on the target, influencing pathways such as inflammation, neuroprotection, and antimicrobial responses.

Pharmacological Properties

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Effects : Research shows that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : The compound has been explored for its neuroprotective capabilities, particularly in models of neurodegenerative diseases .

Antidepressant Activity

A study investigating piperidine derivatives revealed that compounds similar to this compound demonstrated antidepressant-like effects in animal models. This was attributed to their interaction with serotonin receptors, enhancing mood regulation .

Antioxidant Properties

Research highlighted the antioxidant potential of this compound, where it effectively scavenged free radicals in vitro. This property suggests its utility in preventing oxidative stress-related damage in cells .

Similar Compounds

Compound NameStructureBiological Activity
1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)thioureaSimilar to urea variantComparable antimicrobial effects
1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)carbamateCarbamate instead of ureaPotentially different enzyme interactions

The unique combination of functional groups in this compound distinguishes it from these analogs, potentially leading to varied biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a thiazole-containing piperidine derivative (e.g., 1-(thiazol-2-yl)piperidin-4-amine) with a methoxyethyl isocyanate. Key steps include nucleophilic addition, where the amine attacks the electrophilic carbon of the isocyanate group . Optimization parameters include:

  • Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance reaction efficiency.
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
  • Catalysts : Base catalysts (e.g., triethylamine) may accelerate urea formation.
    Yield and purity are monitored via HPLC, with purification by column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) confirm connectivity of the methoxyethyl, piperidine, and thiazole moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction using programs like SHELXL resolves stereochemistry and hydrogen-bonding networks in the urea core .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound's kinase inhibitory activity (e.g., TRKA or ROCK)?

  • Methodological Answer :

  • In vitro kinase assays : Use recombinant kinases (TRKA/ROCK) with ATP-binding site fluorescence polarization to measure IC50_{50} values. Include controls like staurosporine .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., PC-3 for ROCK inhibition) via MTT assays. Compare dose-response curves with known inhibitors.
  • Molecular docking : Perform simulations (e.g., AutoDock Vina) to predict binding modes to kinase catalytic domains, prioritizing residues like Lys616 in TRKA .

Q. What strategies address contradictory data in reported biological activities of structurally similar urea derivatives?

  • Methodological Answer :

  • Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities).
  • Orthogonal assays : Combine enzymatic inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-analysis : Review structure-activity relationship (SAR) trends across published analogs (e.g., fluorinated vs. non-fluorinated derivatives) to identify confounding factors like off-target effects .

Q. How do structural modifications (e.g., fluorination or thiazole substitution) influence pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (shake-flask method) to assess impacts of fluorine or methoxyethyl groups on membrane permeability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The methoxyethyl group may reduce CYP450-mediated oxidation .
  • SAR studies : Synthesize analogs with substituents at the thiazole 4-position (e.g., methyl, chloro) and compare solubility (via nephelometry) and plasma protein binding (equilibrium dialysis) .

Q. What computational and experimental approaches are used to probe the urea moiety's conformational flexibility in binding biological targets?

  • Methodological Answer :

  • Dynamic simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to analyze urea torsion angles and hydrogen-bond dynamics with target proteins.
  • Crystallography : Co-crystallize the compound with its target (e.g., TRKA kinase) to resolve binding poses. Compare with urea derivatives lacking the methoxyethyl group .
  • NMR titration : Monitor chemical shift perturbations in 1H^1H-15N^{15}N HSQC spectra upon binding to a target protein, identifying key interaction sites .

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